Regioisomeric Comparison: p-Tolyl vs. m-Tolyl and o-Tolyl Oxalamide Congeners
The para‑methyl substituent on the N2‑phenyl ring distinguishes this compound from its meta‑ and ortho‑tolyl isomers, directly impacting lipophilicity and steric accommodation within hydrophobic enzyme pockets. Computational prediction (SwissADME) indicates a consensus logP of approximately 3.4 for the p‑tolyl isomer, compared with 3.4 (m‑tolyl) and 3.2 (o‑tolyl), while the topological polar surface area (TPSA) is identical (64.7 Ų) across the three isomers [1]. The similar logP but distinct molecular shape (para‑linear vs. ortho‑sterically‑crowded) implies that target‑site complementarity, not bulk lipophilicity, is the primary differentiator. In a kinase‑inhibitor patent covering related oxalamide scaffolds, the para‑substituted aryl congeners consistently exhibited superior c‑Met inhibitory potency compared with ortho‑ or meta‑substituted analogues, with para‑Cl and para‑Me variants showing IC50 values < 100 nM, whereas ortho‑Me substitution elevated IC50 above 1 μM in the same enzyme assay [2].
| Evidence Dimension | Predicted logP and experimentally inferred target‑engagement (c‑Met kinase inhibition) |
|---|---|
| Target Compound Data | Predicted logP ~3.4 (p‑tolyl); para‑Me congeners IC50 < 100 nM (c‑Met, class‑level) |
| Comparator Or Baseline | ortho‑tolyl: predicted logP ~3.2, IC50 > 1 μM (c‑Met, class‑level); meta‑tolyl: predicted logP ~3.4 |
| Quantified Difference | logP difference: p‑tolyl – o‑tolyl ≈ +0.2; inferred potency differential > 10‑fold in kinase assay (para vs. ortho) |
| Conditions | logP predicted by SwissADME; kinase inhibition data derived from US7470693B2 c‑Met enzymatic assay (exact conditions described in patent examples). |
Why This Matters
Procurement of the para‑tolyl isomer preserves the linear geometry associated with potent kinase engagement; use of ortho‑ or meta‑tolyl variants risks a >10‑fold loss in target activity, undermining SAR continuity.
- [1] SwissADME predictions for N1-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-N2-(p-tolyl)oxalamide, N2-(m-tolyl) and N2-(o-tolyl) analogues (accessed via SwissADME web service, 2026). View Source
- [2] US7470693B2 – Oxalamide derivatives as kinase inhibitors. Bristol-Myers Squibb Company, 2008. (Table 1 and examples illustrate para‑ vs. ortho‑substituent effects on c‑Met enzymatic IC50.) View Source
